3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

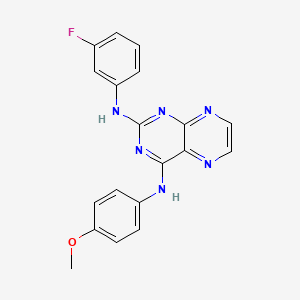

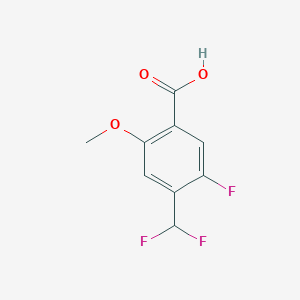

“3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl” is a chemical compound with immense potential in scientific research. It is a type of organoboron reagent, which is generally used in metal-catalyzed carbon–carbon bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

The synthesis of this compound can be related to the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl:

Suzuki–Miyaura Coupling Reactions

3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is widely used in Suzuki–Miyaura coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, which is essential in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound’s stability and reactivity make it an excellent choice for these reactions .

Drug Development and Medicinal Chemistry

This compound is also significant in drug development and medicinal chemistry. Boronic acids and their derivatives are known for their ability to inhibit serine proteases and other enzymes, making them valuable in the design of new drugs. The pinacol ester form enhances the compound’s stability and solubility, which is crucial for pharmacological applications .

Bioconjugation and Biomolecular Labeling

In bioconjugation, 3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl can be used to attach biomolecules to various surfaces or other molecules. This is particularly useful in the development of biosensors and diagnostic tools, where precise and stable attachment of biomolecules is required .

Catalysis and Organic Synthesis

The compound is also employed in various catalytic processes and organic synthesis. Its ability to form stable complexes with metals makes it useful in catalytic cycles, enhancing the efficiency and selectivity of reactions. This application is crucial in the synthesis of complex organic molecules .

Neutron Capture Therapy

Boronic acids are explored as boron carriers in neutron capture therapy (NCT), a type of cancer treatment. The pinacol ester form of 3-(N-Cyclopentylaminomethyl)phenylboronic acid enhances its stability and delivery to tumor cells, making it a promising candidate for NCT .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for detecting and quantifying various analytes. Its ability to form complexes with specific molecules makes it useful in developing sensitive and selective analytical methods .

Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH is another area of research. Understanding the hydrolysis kinetics and stability of these compounds is crucial for their application in biological systems and drug delivery .

Selection of boron reagents for Suzuki–Miyaura coupling Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH Phenylboronic acid pinacol ester 97 24388-23-6 - MilliporeSigma Catalytic protodeboronation of pinacol boronic esters: formal anti : Hydromethylation sequence applied to methoxy protected (−)-Δ8-THC and cholesterol

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for “3-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl” is not available, similar compounds such as phenylboronic acid, pinacol ester have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the Hazard Statements .

Eigenschaften

IUPAC Name |

N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)15-9-7-8-14(12-15)13-20-16-10-5-6-11-16;/h7-9,12,16,20H,5-6,10-11,13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMZOVQWUMJBHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3CCCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2660943.png)

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone](/img/structure/B2660945.png)

![3-bromo-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2660947.png)

![(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2660949.png)

![1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2660951.png)

![N-(4-butylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2660952.png)